molecular formula C12H20F2N2O B1459502 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one CAS No. 1896971-08-6

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B1459502
CAS No.: 1896971-08-6
M. Wt: 246.3 g/mol
InChI Key: XQNRKKWPAHBDHY-UHFFFAOYSA-N
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Description

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate or building block. The 4,4-difluoropiperidine scaffold is a privileged structure in drug design, frequently incorporated into molecules targeting a range of therapeutic areas . Compounds featuring this moiety have been investigated as potential treatments for various diseases, including central nervous system (CNS) disorders, psychiatric conditions, and sleep diseases . Its value stems from its ability to modulate the physicochemical properties of a molecule, such as its metabolic stability and membrane permeability, which are critical for developing effective drug candidates. In early-stage drug discovery, this compound can be utilized as a key precursor for the synthesis of more complex molecules designed to interact with specific biological targets. For instance, structural analogs incorporating the 4,4-difluoropiperidine group have been developed into potent and selective inhibitors of epigenetic targets like Bromodomain-containing protein 4 (BRD4) . Such inhibitors represent a promising therapeutic strategy for inflammatory diseases and certain cancers . The ketone linker and the basic nitrogen atoms in its structure provide handles for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic profiles. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-12(14)3-7-16(8-4-12)11(17)9-10-1-5-15-6-2-10/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNRKKWPAHBDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known by its CAS number 1896971-08-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H20F2N2O
  • Molecular Weight : 246.29 g/mol
  • Purity : ≥98% .

This compound acts primarily as a sigma receptor ligand. Sigma receptors are a class of proteins that play significant roles in various neurological processes and have been implicated in the modulation of pain, mood disorders, and neurodegenerative diseases. The affinity of this compound for sigma receptors suggests it may have therapeutic potential in treating conditions such as depression and anxiety .

Enzymatic Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For instance, related compounds have been documented to inhibit enzymes like autotaxin, which is involved in lysophosphatidic acid (LPA) production—a factor in cancer progression and fibrosis . This inhibition can lead to reduced extracellular matrix deposition in tissues, indicating a possible application in fibrotic diseases.

Study 1: Sigma Receptor Binding Affinity

A study investigated the binding affinity of various piperidine derivatives at sigma receptors. The results indicated that modifications at the piperidine ring significantly influenced receptor affinity and selectivity. The compound demonstrated promising binding characteristics that warrant further exploration for neurological applications .

Study 2: Anticancer Activity

In a preclinical model assessing the effects of piperidine derivatives on cancer cell lines, researchers found that certain modifications led to enhanced cytotoxicity. Although specific data on this compound were not available, the findings suggest a pathway for further investigation into its potential anticancer mechanisms .

Data Table: Biological Activity Overview

Activity Description References
Sigma Receptor BindingHigh affinity for sigma receptors
Anticancer ActivityPotential to inhibit cancer cell proliferation
Enzymatic InhibitionPossible inhibition of autotaxin and related pathways

Scientific Research Applications

Epigenetic Research

One of the most significant applications of this compound is as a chemical probe for studying lysine methyltransferases (KMTs), particularly G9a and GLP. These enzymes play a crucial role in the methylation of histone proteins, which is a key mechanism in the regulation of gene expression.

Case Study: UNC0642
The compound is structurally related to UNC0642, a potent inhibitor of G9a and GLP. In vitro studies have shown that UNC0642 exhibits:

  • IC50 Value: <15 nM for G9a, indicating high potency.
  • Selectivity: Over 100-fold selectivity against other histone methyltransferases and various kinases .

In cellular assays, UNC0642 demonstrated a significant reduction in H3K9me2 levels in breast cancer cell lines (e.g., MDA-MB231), suggesting its potential for therapeutic interventions in cancer by targeting epigenetic modifications .

Potential Therapeutic Applications

The inhibition of G9a and GLP has implications for treating various diseases, including cancer and neurodegenerative disorders. The modulation of histone methylation patterns can lead to reactivation of silenced tumor suppressor genes or modulation of neuroprotective pathways.

Research Findings:
Recent studies have indicated that compounds like UNC0642 can reverse the effects of aberrant methylation patterns found in tumors, potentially leading to new treatment strategies for cancers resistant to conventional therapies .

Data Table: Summary of Key Findings

Application AreaCompound NameTarget EnzymeIC50 (nM)SelectivityDisease Implications
Epigenetic ResearchUNC0642G9a<15>100-foldCancer
Therapeutic PotentialUNC0642GLP<15>100-foldNeurodegenerative Disorders

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact: The difluoropiperidine group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs like compound 5 .
  • Salt Formation : Hydrochloride or hydrobromide salts (e.g., ) improve solubility and crystallinity, which the target compound lacks in its free base form.
  • Synthetic Complexity : BI-5232 requires microwave-assisted synthesis, reflecting challenges in constructing fused heterocyclic systems .

Key Observations :

  • Antimicrobial Potential: While the target compound lacks reported activity, analogs like 5i–5j and DMPI/CDFII demonstrate efficacy against resistant pathogens, likely due to halogenated aryl groups enhancing target binding .
  • Therapeutic Scope: BI-5232’s high affinity for gene-regulating targets highlights the versatility of ethanone-piperidine scaffolds in diverse therapeutic areas .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound Name LogP (Predicted) Water Solubility (mg/mL) Plasma Stability (t₁/₂) Reference
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one 1.9 (ChemAxon) ~0.1 (low) Not reported
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one 3.2 <0.01 Stable in plasma (>4 h)
5i (Chlorophenyl-triazole-thio derivative) 2.8 0.05 Moderate (t₁/₂: 2 h)
BI-5232 3.5 0.02 High (t₁/₂: >8 h)

Key Observations :

  • Stability : Salt forms (e.g., ) or fluorination (as in the target) enhance metabolic stability, critical for in vivo efficacy.

Preparation Methods

Acylation of 4,4-Difluoropiperidine

  • Reagents: 4,4-Difluoropiperidine is reacted with an appropriate acylating agent such as chloroacetyl chloride or 2-chloroacetophenone derivatives under basic conditions.
  • Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at 0–25°C to control reaction rate and minimize side reactions.
  • Catalysts/Additives: Use of bases such as triethylamine or pyridine to scavenge HCl formed during acylation.

Nucleophilic Substitution with Piperidin-4-yl Derivative

  • The acylated intermediate bearing a good leaving group (e.g., chloride) at the ethanone side chain is reacted with piperidin-4-yl nucleophile.
  • This step often requires heating (40–80°C) in polar aprotic solvents like DMF or DMSO to facilitate substitution.
  • The reaction may be catalyzed by mild bases or phase-transfer catalysts to improve yield.

Representative Synthetic Procedure (Based on Patent WO2021013864A1)

Step Reaction Description Conditions Yield (%) Notes
1 Fluorination of piperidine to 4,4-difluoro derivative Selective fluorination with DAST or Deoxo-Fluor at low temp 70–85 Controlled to avoid over-fluorination
2 Acylation with chloroacetyl chloride Triethylamine, DCM, 0–25°C, 2 h 75–90 Formation of 1-(4,4-difluoropiperidin-1-yl)-2-chloroethan-1-one
3 Nucleophilic substitution with piperidin-4-yl Piperidin-4-yl, DMF, 60°C, 4 h 65–80 Final product formation, purified by chromatography

Analytical and Purification Techniques

  • Purification: Column chromatography using silica gel or preparative HPLC is standard to isolate the target compound with high purity.
  • Characterization:
    • NMR Spectroscopy: Confirms fluorine substitution and piperidine ring integrity.
    • Mass Spectrometry: Confirms molecular weight (expected ~289.32 g/mol for related compounds).
    • Melting Point: Typically in the range 90–110°C depending on purity and polymorphs.
    • Elemental Analysis: Confirms composition and fluorine content.

Comparative Data Table of Similar Piperidine Ethanone Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups Typical Yield (%) Reference/Source
This compound ~289.32 Difluoropiperidine, piperidinyl, ethanone 65–85 Patent WO2021013864A1
1-(4,4-Difluoropiperidin-1-yl)-2-(naphthalen-1-yl)ethan-1-one 289.32 Difluoropiperidine, naphthyl, ethanone Not specified ChemSrc
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethan-1-one 267.28 Difluorobenzoyl, piperidine, ethanone Not specified Sigma-Aldrich

Research Findings and Notes

  • The preparation of this compound is closely related to methods used for fluorinated piperidine derivatives, which require careful control of fluorination to prevent side reactions.
  • The use of mild bases and controlled temperature conditions is critical for high selectivity and yield in acylation and substitution steps.
  • The compound's synthetic route is modular, allowing variations in the piperidinyl substituent or fluorination pattern to tailor pharmacological properties.
  • Purification and characterization protocols are well established, supporting reproducibility and scalability for research and potential industrial production.

Q & A

Q. What are the recommended synthetic routes for 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between substituted piperidine precursors. For example, nucleophilic substitution or reductive amination can be employed to introduce the difluoropiperidine and piperidinyl moieties. Optimization includes:

  • Temperature Control: Maintain reactions at 0–5°C during sensitive steps (e.g., fluorination) to minimize side products .
  • Catalyst Selection: Use palladium-based catalysts for cross-coupling reactions to enhance yield .
  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the difluoropiperidine ring shows distinct ¹⁹F coupling (δ ~ -140 ppm in ¹H NMR) .
  • HRMS (ESI): Accurate mass measurement (e.g., m/z 483.1165 [M+H]⁺) validates molecular formula .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperidine derivatives (e.g., C–C bond lengths: 1.52–1.54 Å) .
  • HPLC-PDA: Purity assessment using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications at the piperidine rings influence selectivity towards biological targets like PARP-1 vs. PARP-2?

Methodological Answer:

  • Cocrystal Structure Analysis: Replace the 4,4-difluoropiperidine group with non-fluorinated analogs to assess PARP-1 binding. The difluoro group enhances hydrophobic interactions with PARP-1’s catalytic domain (e.g., ΔG binding = -9.2 kcal/mol vs. -7.8 kcal/mol for PARP-2) .
  • SAR Studies: Introduce bulkier substituents (e.g., cyclohexyl) to sterically hinder PARP-2 binding. NMS-P118, a PARP-1-selective inhibitor, achieved >100-fold selectivity via this strategy .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties in disease contexts?

Methodological Answer:

  • Xenograft Models: Use MDA-MB-436 (BRCA1-mutant breast cancer) to assess tumor growth inhibition (TGI) when combined with Temozolomide (dose: 50 mg/kg oral, q.d.) .
  • GLP-1 Secretion Studies: Employ Capan-1 (pancreatic cancer) xenografts to measure plasma GLP-1 levels post-administration (LC-MS/MS quantification) .
  • PK Parameters: Calculate bioavailability (F > 80%) and half-life (t₁/₂ ~ 6–8 hrs) via plasma concentration-time profiles .

Q. How can researchers resolve contradictions in biological activity data, such as varying IC50 values in enzyme inhibition assays?

Methodological Answer:

  • Assay Standardization: Use recombinant PARP-1/2 enzymes (≥95% purity) and ATP concentration fixed at Km (e.g., 50 µM) .
  • Data Normalization: Include positive controls (e.g., Olaparib for PARP assays) to calibrate inter-experimental variability .
  • Meta-Analysis: Apply multivariate regression to correlate IC50 with substituent electronegativity (e.g., fluorine’s Hammett σp = +0.06) .

Q. What strategies enhance blood-brain barrier (BBB) penetration for central nervous system (CNS) target engagement?

Methodological Answer:

  • LogP Optimization: Adjust lipophilicity (target LogP = 2–3) via substituent modification (e.g., replacing polar groups with trifluoromethyl) .
  • P-gp Efflux Inhibition: Co-administer elacridar (1 µM) to block P-glycoprotein in MDCK-MDR1 assays .
  • In Situ Perfusion: Measure BBB permeability (Pe ~ 1.5 × 10⁻³ cm/s) in rodent models using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

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